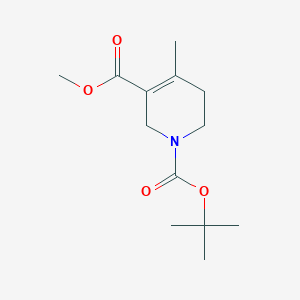![molecular formula C6H8O5 B13147358 1-[(R)-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B13147358.png)
1-[(R)-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[®-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid is an organic compound that features a cyclopropane ring with two carboxylic acid groups and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropane derivatives, including 1-[®-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid, often involves the use of cyclopropanation reactions. One common method is the reaction of a malonic acid compound with a 1,2-dihalogeno compound in the presence of an alcoholate as a condensation agent . This reaction typically requires controlled conditions to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods
Industrial production of cyclopropane derivatives can involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
1-[®-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of additional carboxylic acid groups.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclopropane derivatives.
科学的研究の応用
1-[®-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential role in biological processes and as a precursor to bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-[®-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, cyclopropane derivatives are known to interact with enzymes and receptors, influencing various biochemical processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Cyclopropanecarboxylic acid: A simpler cyclopropane derivative with a single carboxylic acid group.
1-Aminocyclopropane-1-carboxylic acid: A cyclopropane derivative with an amino group, known for its role in plant hormone biosynthesis.
Uniqueness
1-[®-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid is unique due to the presence of both carboxylic acid and hydroxymethyl groups on the cyclopropane ring
特性
分子式 |
C6H8O5 |
|---|---|
分子量 |
160.12 g/mol |
IUPAC名 |
1-[(R)-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H8O5/c7-3(4(8)9)6(1-2-6)5(10)11/h3,7H,1-2H2,(H,8,9)(H,10,11)/t3-/m0/s1 |
InChIキー |
SQGHFJDERKZGSG-VKHMYHEASA-N |
異性体SMILES |
C1CC1([C@H](C(=O)O)O)C(=O)O |
正規SMILES |
C1CC1(C(C(=O)O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


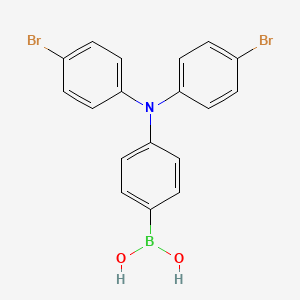

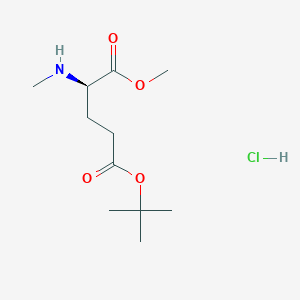
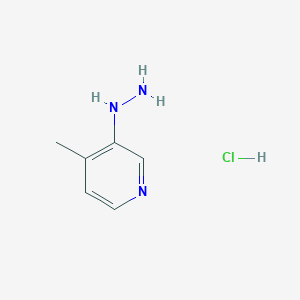
![[3,4'-Bipyridine]-2'-carbaldehyde](/img/structure/B13147308.png)
![1-(Chloromethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane](/img/structure/B13147316.png)
![(R)-6'-(3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-oxo-2H-[1,3'-bipyridin]-4-yl trifluoromethanesulfonate](/img/structure/B13147327.png)
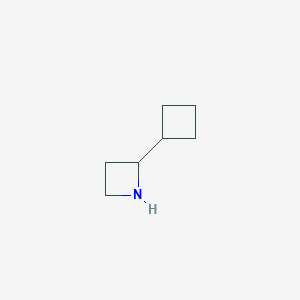
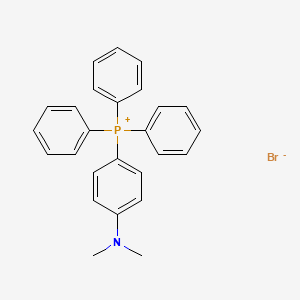
![4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13147339.png)
![diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B13147346.png)
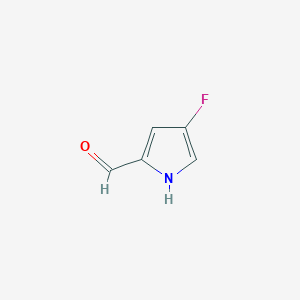
![5-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13147363.png)
